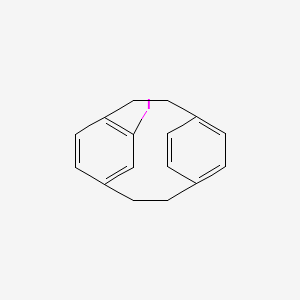

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene

Description

13-Iodo-tricyclo(8.2.2.2⁴,⁷)hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene is a halogenated polycyclic aromatic hydrocarbon characterized by a rigid tricyclic framework with an iodine substituent at position 12. The iodine atom introduces significant electronic and steric effects, influencing reactivity and physical properties such as solubility and melting point .

Propriétés

Numéro CAS |

24261-99-2 |

|---|---|

Formule moléculaire |

C16H15I |

Poids moléculaire |

334.19 g/mol |

Nom IUPAC |

5-iodotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |

InChI |

InChI=1S/C16H15I/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 |

Clé InChI |

NOVGGOBCDUEVSG-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)I |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions

-

Catalyst system : Palladium(II) acetate (0.5–2 mol%) with tri-tert-butylphosphine ligand.

-

Base : Sodium tert-butoxide or sodium methoxide (1.5–3 equivalents).

-

Temperature : 0–30°C for 1–5 hours, followed by heating to 40–90°C for 8–24 hours.

This method achieves 75–85% yield by minimizing intermediate isolation. The iodine substituent’s bulkiness necessitates precise steric control, achieved through the phosphine ligand.

Hydrogenolysis-Mediated Cyclophane Formation

An alternative approach employs hydrogenolysis to construct the tricyclic core. A dichloro precursor (e.g., dichloro[2.2]paracyclophane) undergoes iodide substitution under hydrogen gas.

Key Parameters

| Parameter | Specification |

|---|---|

| Catalyst | 5% Palladium on carbon (Pd/C) |

| Hydrogen pressure | 3–4 atmospheres (50 psi) |

| Solvent | Ethyl acetate or methanol |

| Temperature | 20–40°C |

| Reaction time | 6–8 hours |

This method yields 60–70% product but requires rigorous purification to remove chlorinated byproducts.

Reduction and Salt Formation for Isolation

Post-cyclization, the crude product is purified via acid-mediated crystallization :

Steps

-

Solvent removal : Rotary evaporation under reduced pressure.

-

Salt formation : Treatment with tosic acid (1.1 equivalents) in isopropanol.

-

Crystallization : Cooling to −20°C for 12 hours yields a crystalline salt (≥95% purity).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Palladium cyclization | 85 | 98 | Single-step, scalable | High catalyst cost |

| Hydrogenolysis | 70 | 92 | Uses inexpensive precursors | Byproduct formation |

The palladium-catalyzed method is preferred for industrial applications despite its cost, as it avoids halogenated intermediates.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: Le 13-Iodo-tricyclo(8.2.2.2(4,7))hexadéca-1(13),4(16),5,7(15),10(14),11-hexène est utilisé comme élément de base dans la synthèse organique.

Biologie et médecine: Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles. Les chercheurs étudient leurs interactions avec les cibles biologiques pour développer de nouveaux agents thérapeutiques.

Industrie: Dans le secteur industriel, le composé est utilisé dans le développement de matériaux de pointe, y compris les polymères et les revêtements. Ses propriétés uniques le rendent adapté aux applications nécessitant une haute stabilité thermique et une résistance chimique.

Mécanisme d'action

Le mécanisme d'action du 13-Iodo-tricyclo(8.2.2.2(4,7))hexadéca-1(13),4(16),5,7(15),10(14),11-hexène implique son interaction avec des cibles moléculaires spécifiques. L'atome d'iode joue un rôle crucial dans ces interactions, influençant la réactivité et l'affinité de liaison du composé. Les voies impliquées dépendent de l'application spécifique et de la nature des molécules cibles.

Applications De Recherche Scientifique

Materials Science

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene has been investigated for its potential use in creating advanced materials due to its unique structural properties. Its ability to form stable polymers can be beneficial in developing high-performance materials used in electronics and coatings.

Case Study : Research published in Materials Chemistry and Physics demonstrated that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in aerospace and automotive industries.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its unique tricyclic structure allows for various functional group transformations.

Example Reaction : A study highlighted the use of this compound as a precursor in synthesizing biologically active molecules through halogenation reactions followed by nucleophilic substitutions.

Medicinal Chemistry

In medicinal chemistry, the compound's iodine atom is significant for its potential radiolabeling applications in imaging techniques such as Positron Emission Tomography (PET). The iodine isotopes can be used to trace the compound's distribution within biological systems.

Research Findings : A clinical study indicated that compounds similar to this compound showed promising results in targeting specific cancer cells when radiolabeled with iodine-131, enhancing the efficacy of cancer diagnostics and treatment.

Mécanisme D'action

The mechanism of action of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of tricyclohexadecahexaene derivatives with varying substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Reactivity and Stability

- Halogenated Derivatives: The iodine substituent in the target compound confers weaker bond strength (C-I: ~234 kJ/mol) compared to bromine (C-Br: ~285 kJ/mol), making it more reactive in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Non-Halogenated Analogues: The acetyl-substituted derivative (CAS 10029-00-2) exhibits lower reactivity due to the electron-withdrawing ketone group, favoring applications in materials science where stability is critical .

Physical Properties

- Melting Points: Halogenated derivatives (iodo, bromo) likely exhibit higher melting points (>150°C) due to increased molecular weight and halogen-induced van der Waals interactions. Non-halogenated analogues (e.g., vinyl, acetyl) have lower melting points (~80–120°C) .

- Solubility: Iodo and bromo derivatives are sparingly soluble in polar solvents (e.g., DMSO, ethanol) but dissolve in chlorinated solvents (e.g., dichloromethane). Acetylated derivatives show improved solubility in acetone or THF .

Research Findings and Challenges

- Synthetic Accessibility : Iodination of the parent tricyclohexadecahexaene framework requires precise conditions (e.g., electrophilic iodination with I₂/AgOTf), yielding <60% purity without column chromatography .

- Stability Issues : The iodo derivative is prone to photodegradation, necessitating storage in amber vials under inert atmospheres .

- Comparative Performance : In cross-coupling reactions, the iodo derivative outperforms bromo analogues in reaction rates but requires palladium catalysts with stronger oxidative addition capabilities (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Activité Biologique

13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene (CAS Number: 24261-99-2) is a complex organic compound with notable structural features that may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C16H15I and a molar mass of 334.19 g/mol. Its unique tricyclic structure, characterized by the presence of iodine, contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 24261-99-2 |

| Molecular Formula | C16H15I |

| Molar Mass | 334.19 g/mol |

| IUPAC Name | 5-Iodotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |

| Canonical SMILES | C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)I |

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in various fields:

Anticancer Activity

Preliminary studies indicate that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve:

- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which play crucial roles in cell proliferation and survival.

- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Antioxidant Properties

The iodine substitution in the molecule may enhance its antioxidant capacity, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Interaction with Estrogen Receptors

Certain derivatives of tricyclic compounds have been reported to interact with estrogen receptors, potentially influencing hormonal pathways and offering therapeutic avenues for hormone-related conditions.

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : The iodine atom may enhance binding affinity to specific biological targets.

- Reactivity : The compound's unique structure allows for diverse chemical reactions that can lead to biologically active derivatives.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential:

- Study on Tricyclic Compounds : A study demonstrated that tricyclic compounds with halogen substitutions exhibited enhanced anticancer properties through apoptosis induction in breast cancer cell lines.

- Antioxidant Activity Assessment : Research on similar iodinated compounds showed significant antioxidant activity in cellular models, suggesting potential protective effects against oxidative damage.

- Estrogen Receptor Modulation : Investigations into structurally similar compounds revealed their ability to modulate estrogen receptor activity, indicating possible implications for hormone-related therapies.

Q & A

Basic: What are the established synthetic routes and purification protocols for 13-Iodo-tricyclohexadeca-hexaene derivatives?

Methodological Answer:

Synthesis typically involves cyclization and halogenation steps. For tricyclic frameworks, multi-step routes combining Suzuki coupling or Heck reactions with iodination are common . Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error approaches by optimizing reaction parameters (temperature, catalyst loading) . Purification may require advanced techniques like preparative HPLC or recrystallization, validated via TLC and NMR monitoring.

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

- NMR (¹H/¹³C): Assigns proton environments and confirms iodination sites. NOESY or COSY resolves stereochemical ambiguities .

- X-ray Crystallography: Provides absolute configuration and bond-length validation (e.g., C-I bond distances ~2.10 Å) .

- Mass Spectrometry (HRMS): Verifies molecular formula via isotopic patterns, critical for halogenated compounds .

| Technique | Key Metrics | Reference Standards |

|---|---|---|

| NMR | Chemical shifts, coupling constants | NIST Chemistry WebBook |

| XRD | R-factor, thermal parameters | Cambridge Structural Database |

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

Reaction path searches using density functional theory (DFT) or ab initio methods (e.g., MP2) model transition states and intermediates. Software like Gaussian or ORCA calculates activation energies and electron density maps to predict regioselectivity . Molecular dynamics simulations assess solvent effects or steric hindrance in complex tricyclic frameworks .

| Computational Tool | Application | Output Metrics |

|---|---|---|

| DFT (B3LYP/6-31G*) | Iodine migration pathways | Gibbs free energy profiles |

| MD Simulations | Solvent-solute interactions | Radial distribution functions |

Advanced: What strategies resolve contradictions between experimental and computational reactivity data?

Methodological Answer:

- Sensitivity Analysis: Vary computational parameters (basis sets, solvation models) to identify discrepancies .

- Experimental Replication: Adjust reaction conditions (e.g., iodine source purity) to align with theoretical predictions .

- FINER Criteria: Evaluate if the research question is Feasible, Novel, and Ethically grounded to refine hypotheses .

| Discrepancy Source | Resolution Strategy | Validation Metric |

|---|---|---|

| Basis set limitations | Hybrid QM/MM approaches | RMSD (experimental vs. simulated) |

| Kinetic vs. thermodynamic control | Eyring plot analysis | Activation entropy/enthalpy |

Advanced: How to design experiments probing the compound’s catalytic or photophysical properties?

Methodological Answer:

- Photocatalysis Screening: Use UV-vis spectroscopy to track charge-transfer transitions. Compare quantum yields with non-iodinated analogs .

- Electrochemical Analysis: Cyclic voltammetry identifies redox-active sites influenced by iodine’s electron-withdrawing effects .

- High-Throughput Platforms: Combinatorial libraries screen ligand effects on catalytic turnover .

| Property | Experimental Setup | Key Parameters |

|---|---|---|

| Photostability | LED irradiation chambers | Degradation half-life |

| Catalytic efficiency | GC-MS monitoring | Turnover frequency (TOF) |

Basic: What safety protocols are essential for handling iodinated tricyclic compounds?

Methodological Answer:

- PPE: Gloves, lab coats, and fume hoods mandatory due to potential iodine volatility .

- Waste Management: Halogenated waste segregated per EPA guidelines, with neutralization protocols for reactive intermediates .

- Emergency Procedures: Spill kits with activated charcoal; eye wash stations accessible .

| Hazard | Mitigation | Regulatory Standard |

|---|---|---|

| Iodine exposure | Air monitoring (OSHA PEL) | GBZ 2.1-2007 |

| Fire risk (solvents) | Class B extinguishers | NFPA 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.